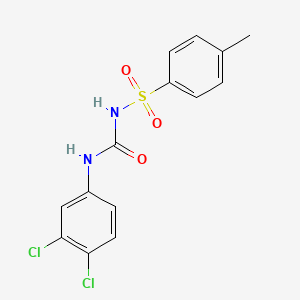

1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea, related compounds have been synthesized using various methods. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of sulfonylurea compounds, including those similar to 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea, have been extensively studied. For example, Bergman et al. (1980) explored the synthesis and mass spectrometric fragmentation patterns of methylsulfonyl and methylthio polychlorobiphenyls, revealing insights into the influence of sulfur-containing groups on chemical behavior (Bergman, Jansson, & Bamford, 1980). Similarly, Bergman and Wachtmeister (1978) described a one-step synthesis method for some methylthiopolychlorobiphenyls from methanethiolate and chlorinated biphenyls, further characterizing the synthesized compounds through various analytical techniques (Bergman & Wachtmeister, 1978).

Biological Interactions and Mechanisms

Research by Johansson et al. (1998) has demonstrated the interactions between methylsulfonyl PCBs and the human glucocorticoid receptor, providing a foundation for understanding the biological activity of sulfonylurea compounds at the molecular level (Johansson, Nilsson, & Lund, 1998). These interactions highlight the potential endocrine-disrupting capabilities of certain sulfonylurea derivatives.

Antitumor Applications

A study by Rush et al. (1992) on the effects of diarylsulfonylurea antitumor agents on mitochondrial function in rat liver and GC3/c1 cells sheds light on the unique mechanism of action of these compounds, which do not result from nonselective destruction of actively dividing cell populations (Rush, Rinzel, Boder, Heim, Toth, & Ponsler, 1992). This research points to the potential therapeutic applications of sulfonylurea derivatives in cancer treatment.

Agricultural and Environmental Implications

The role of sulfonylurea herbicides in agriculture, their fate in the environment, and their mode of action have been reviewed, emphasizing the importance of understanding the environmental impact and effectiveness of these compounds in weed control (Blair & Martin, 1988).

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVLGEPGWBGRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B2669432.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2669436.png)

![4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2669438.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2669441.png)

![7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669443.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2669444.png)

![3-[(4-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2669451.png)